alpha-Viniferin

概要

説明

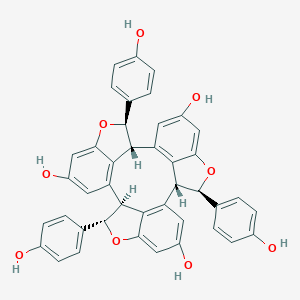

Alpha-Viniferin is a naturally occurring stilbene trimer, which is a type of polyphenolic compound. It is primarily found in plants such as Caragana chamlagu, Caragana sinica, and the stem bark of Dryobalanops aromatica . This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

準備方法

Alpha-Viniferin can be isolated from natural sources such as Caragana chamlagu and Caragana sinica using various extraction and purification techniques . The synthetic routes for this compound involve the demethylation of methylated methyl 3-arylbenzofuran-4-carboxylate mediated by boron tribromide or boron trichloride under the assistance of bromination . Industrial production methods typically involve large-scale extraction from plant sources, followed by purification using high-performance liquid chromatography .

化学反応の分析

Alpha-Viniferin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Anticancer Properties

Alpha-viniferin has been extensively studied for its anticancer effects, particularly its ability to induce apoptosis in cancer cells.

- Mechanism of Action : Research indicates that this compound induces apoptosis through the downregulation of SIRT1, a protein associated with tumor progression. In studies involving non-small cell lung cancer (NSCLC) cells, this compound treatment led to increased activation of caspase-3 and PARP cleavage, which are critical markers of apoptosis .

- In Vivo Studies : In experiments with nude mice bearing NSCLC xenografts, administration of this compound resulted in reduced tumor weight and volume compared to control groups . This suggests that this compound could be a promising candidate for cancer therapy.

Dermatological Applications

This compound has shown potential in treating hyperpigmented skin disorders.

- Mechanism : A study demonstrated that this compound inhibits melanin production by modulating the cAMP/PKA signaling pathway. This effect was observed in melanocyte cultures treated with alpha-melanocyte-stimulating hormone (α-MSH), leading to decreased expression of MITF-M and tyrosinase genes involved in melanin synthesis .

- Clinical Trials : In a randomized double-blind trial, topical application of a cream containing this compound significantly reduced the melanin index in patients with melasma and freckles over eight weeks . This positions this compound as an effective agent for managing hyperpigmentation.

Other Health Benefits

Beyond its applications in cancer and dermatology, this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : this compound has been reported to suppress inflammatory responses, which could have implications for treating chronic inflammatory conditions .

- Antioxidant Activity : The compound demonstrates antioxidant properties that may help mitigate oxidative stress-related diseases .

- Potential for Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound for new drug discovery, particularly in the context of developing low-toxicity chemotherapy agents .

Summary Table of Applications

作用機序

Alpha-Viniferin exerts its effects through several molecular targets and pathways:

類似化合物との比較

Alpha-Viniferin is compared with other similar compounds such as:

Beta-Viniferin: Another stilbene trimer with similar biological activities but different structural properties.

Delta-Viniferin: A stilbene dimer with distinct biological activities.

Epsilon-Viniferin: A stilbene dimer known for its antioxidant properties.

This compound is unique due to its trimeric structure, which contributes to its potent biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

生物活性

Alpha-viniferin (AVF) is a naturally occurring stilbene compound, a trimer of resveratrol, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, antidiabetic, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is chemically classified as a stilbene, which is characterized by its two phenolic rings connected by a double bond. Its structure allows it to exhibit various biological activities similar to those of its precursor, resveratrol.

Anti-Cancer Properties

Numerous studies have highlighted the potential of this compound as a chemopreventive agent against cancer. One significant study demonstrated that AVF effectively inhibits the growth of colorectal tumors induced by azoxymethane (AOM) in mice. The findings indicated that AVF reduced the formation of aberrant crypt foci (ACF), which are precursors to colorectal cancer, by 73% in low-dose and 64% in high-dose groups compared to controls. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are associated with tumor promotion .

Table 1: Effects of this compound on ACF Formation

| Treatment Group | Number of ACF | Percentage Reduction |

|---|---|---|

| Control | X | - |

| AOM + Low Dose AVF | Y | 73% |

| AOM + High Dose AVF | Z | 64% |

This compound’s anti-cancer effects are attributed to several mechanisms:

- Inhibition of COX-2 and iNOS : AVF significantly decreases the expression levels of COX-2 and iNOS in Caco-2 colonic cancer cells .

- Induction of Apoptosis : AVF enhances apoptosis in cancer cells through the activation of caspase-3. Immunofluorescence studies showed increased caspase-3 expression in treated cells compared to untreated controls .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models. For instance, AVF's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .

Antidiabetic Activity

Recent research indicates that this compound may have antidiabetic effects. In animal models, AVF has been shown to improve insulin sensitivity and glucose tolerance. It acts by modulating pathways involved in glucose metabolism and enhancing insulin signaling .

Case Study: this compound in Diabetes Management

In a study involving diabetic mice, treatment with AVF resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential role as a therapeutic agent for managing diabetes .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Studies have shown that it possesses antibacterial effects against gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications to the this compound scaffold can enhance its antibacterial efficacy .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | X µg/mL |

| O-methylated Derivative 1 | S. aureus | Y µg/mL |

| O-methylated Derivative 2 | S. aureus | Z µg/mL |

特性

IUPAC Name |

3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTVNHOAKHJJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62218-13-7 | |

| Record name | alpha-Viniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。